4-[(Azetidin-1-yl)methyl]-2-chloropyridine 4-[(Azetidin-1-yl)methyl]-2-chloropyridine
Brand Name: Vulcanchem
CAS No.:
VCID: VC16219195
InChI: InChI=1S/C9H11ClN2/c10-9-6-8(2-3-11-9)7-12-4-1-5-12/h2-3,6H,1,4-5,7H2
SMILES:
Molecular Formula: C9H11ClN2
Molecular Weight: 182.65 g/mol

4-[(Azetidin-1-yl)methyl]-2-chloropyridine

CAS No.:

Cat. No.: VC16219195

Molecular Formula: C9H11ClN2

Molecular Weight: 182.65 g/mol

* For research use only. Not for human or veterinary use.

4-[(Azetidin-1-yl)methyl]-2-chloropyridine -

Specification

Molecular Formula C9H11ClN2
Molecular Weight 182.65 g/mol
IUPAC Name 4-(azetidin-1-ylmethyl)-2-chloropyridine
Standard InChI InChI=1S/C9H11ClN2/c10-9-6-8(2-3-11-9)7-12-4-1-5-12/h2-3,6H,1,4-5,7H2
Standard InChI Key YUJYJVYOGYBZCO-UHFFFAOYSA-N
Canonical SMILES C1CN(C1)CC2=CC(=NC=C2)Cl

Introduction

Chemical Identity and Structural Characteristics

Basic Physicochemical Properties

4-[(Azetidin-1-yl)methyl]-2-chloropyridine is a crystalline solid with the following properties :

PropertyValue
CAS Number1864425-84-2
Molecular FormulaC9H11ClN2\text{C}_9\text{H}_{11}\text{ClN}_2
Molecular Weight182.65 g/mol
DensityNot reported
Melting/Boiling PointsNot reported

The absence of empirical data on density and thermal stability underscores the need for further experimental characterization.

Structural Features

The molecule consists of a pyridine ring substituted at the 2-position with chlorine and at the 4-position with an azetidin-1-ylmethyl group. The azetidine ring—a four-membered saturated heterocycle containing one nitrogen atom—imparts conformational rigidity, which may enhance binding affinity to biological targets . The chlorine atom at the 2-position contributes to electron-withdrawing effects, potentially modulating the compound’s reactivity and intermolecular interactions .

Synthesis and Manufacturing

Reported Synthetic Routes

While no direct synthesis protocols for 4-[(Azetidin-1-yl)methyl]-2-chloropyridine are publicly available, analogous compounds suggest feasible pathways:

  • Nucleophilic Substitution: Reacting 2-chloro-4-(bromomethyl)pyridine with azetidine in the presence of a base like triethylamine (TEA) .

  • Reductive Amination: Condensing 2-chloropyridine-4-carbaldehyde with azetidine using a reducing agent such as sodium cyanoborohydride .

These methods align with strategies used for structurally related pyridine derivatives, where azetidine incorporation enhances bioactivity .

Purification and Characterization

Hypothetical purification steps would likely involve recrystallization from ethanol or chromatography. Characterization via nuclear magnetic resonance (NMR) and Fourier-transform infrared (FT-IR) spectroscopy would confirm the presence of the azetidine moiety (N–H stretch at ~3,300 cm1^{-1}) and aromatic C–Cl bonds (500–800 cm1^{-1}) .

Future Directions

Research Priorities

  • Synthetic Optimization: Develop scalable routes with higher yields and fewer byproducts.

  • Mechanistic Studies: Elucidate interactions with microbial enzymes (e.g., CYP450) and cancer-related kinases.

  • In Vivo Testing: Evaluate pharmacokinetics and toxicity in animal models.

Industrial Applications

The compound’s modular structure makes it a candidate for derivatization in drug discovery programs targeting infectious diseases and oncology.

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